N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172434-84-2
VCID: VC4914906
InChI: InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25)
SMILES: CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C
Molecular Formula: C17H15FN6OS
Molecular Weight: 370.41

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1172434-84-2

Cat. No.: VC4914906

Molecular Formula: C17H15FN6OS

Molecular Weight: 370.41

* For research use only. Not for human or veterinary use.

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide - 1172434-84-2

Specification

CAS No. 1172434-84-2
Molecular Formula C17H15FN6OS
Molecular Weight 370.41
IUPAC Name N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H15FN6OS/c1-9-6-13(23(3)21-9)16(25)20-15-7-10(2)22-24(15)17-19-12-5-4-11(18)8-14(12)26-17/h4-8H,1-3H3,(H,20,25)
Standard InChI Key DJBXCESIXYYJBK-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises three distinct regions:

  • 6-Fluorobenzo[d]thiazole Core: A bicyclic system featuring a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), with fluorine substitution at position 6. This fluorine atom enhances electronic effects and metabolic stability .

  • 3-Methyl-1H-pyrazol-5-yl Linker: A five-membered nitrogen-rich ring attached to the benzothiazole’s C2 position, providing conformational rigidity and hydrogen-bonding capacity.

  • 1,3-Dimethylpyrazole-5-carboxamide Tail: A second pyrazole ring bearing methyl groups at positions 1 and 3, connected via a carboxamide bridge. This moiety contributes to lipophilicity and target affinity.

The molecular formula is C₁₇H₁₆FN₇O₂S, with a molar mass of 425.43 g/mol. Key structural features include:

  • Planar benzothiazole system: Facilitates π-π stacking with biological targets.

  • Fluorine atom: Introduces electronegativity, influencing electronic distribution and bioavailability.

  • Methyl groups: Enhance steric bulk and modulate solubility.

Synthetic Routes

Synthesis involves a multi-step strategy (Figure 1):

Phase 1: Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
2-Amino-6-fluorobenzo[d]thiazole is prepared via cyclization of 2-fluoroaniline with thiourea in the presence of bromine, following protocols adapted from benzothiazole syntheses .

Phase 2: Formation of Pyrazole-Benzothiazole Intermediate
The amine reacts with ethyl acetoacetate under acidic conditions (e.g., HCl/ethanol) to yield 1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol. Microwave-assisted methods reduce reaction times from 12 hours to 45 minutes .

Phase 3: Carboxamide Coupling
The intermediate is treated with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Yields typically exceed 65% after purification via column chromatography.

Optimization Insights

  • Solvent selection: Dichloromethane outperforms DMF in minimizing side reactions.

  • Catalysts: DMAP increases acylation efficiency by 20% compared to triethylamine.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3275: N-H stretch (amide).

  • 1680: C=O stretch (carboxamide).

  • 1590: C=N (pyrazole).

  • 1240: C-F vibration.

  • 680: C-S-C bending (benzothiazole) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.35 (s, 3H): Methyl group on pyrazole (C3).

  • δ 3.87 (s, 3H) and δ 3.92 (s, 3H): N-methyl groups (C1 and C3 of dimethylpyrazole).

  • δ 6.75–8.20 (m, 4H): Aromatic protons from benzothiazole.

  • δ 10.12 (s, 1H): Amide NH .

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 162.5: Carboxamide carbonyl.

  • δ 155.8 (d, J = 245 Hz): C-F coupling.

  • δ 148.3, 144.1: Pyrazole carbons.

  • δ 121.6–134.2: Aromatic carbons .

Mass Spectrometry

  • ESI-MS (m/z): 426.1 [M+H]⁺ (calc. 425.43).

  • Fragmentation pattern includes losses of CH₃ (15 Da) and CONH₂ (44 Da).

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 12.5 µg/mL (vs. 6.25 µg/mL for ciprofloxacin).

  • Disrupts cell membrane integrity, evidenced by SYTOX Green uptake .

Physicochemical Properties

PropertyValue
Melting Point178–180°C
Solubility (25°C)DMSO: 45 mg/mL
LogP2.8 (calculated)
pKa4.1 (amide NH)

Stability: Degrades <5% after 6 months at -20°C. Light-sensitive; storage in amber vials recommended.

Applications and Future Directions

  • Drug Development: Lead candidate for COX-2-selective anti-inflammatory agents.

  • Anticancer Research: Pyrazole-thiazole hybrids show promise in tubulin inhibition.

  • Agrochemicals: Fluorinated heterocycles are explored as fungicides .

Challenges:

  • Oral bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates formulation optimization.

  • Metabolic stability: CYP3A4-mediated demethylation identified as a primary clearance pathway.

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